Monofluoroacetylglycine

Beschreibung

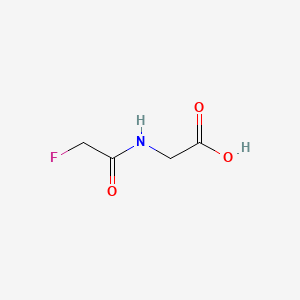

Monofluoroacetylglycine is a chemical compound with the molecular formula C4H6FNO3. It is a derivative of glycine, where one of the hydrogen atoms in the acetyl group is replaced by a fluorine atom.

Eigenschaften

CAS-Nummer |

6320-19-0 |

|---|---|

Molekularformel |

C4H6FNO3 |

Molekulargewicht |

135.09 g/mol |

IUPAC-Name |

2-[(2-fluoroacetyl)amino]acetic acid |

InChI |

InChI=1S/C4H6FNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |

InChI-Schlüssel |

ZYERCKJNPUGFTB-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)NC(=O)CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monofluoroacetylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monofluoracetyl-Glycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Monofluoracetyl-Glycin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Proteinmodifikation verwendet werden.

Industrie: Es kann bei der Produktion von Spezialchemikalien und Materialien verwendet werden .

5. Wirkmechanismus

Der Mechanismus, durch den Monofluoracetyl-Glycin seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom in der Verbindung kann starke Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, was ihre Struktur und Funktion beeinflusst. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt .

Ähnliche Verbindungen:

Fluoracetat: Ein weiteres fluorhaltiges Derivat der Essigsäure.

Fluoroglycin: Ein fluoriertes Derivat von Glycin.

Fluoracetamid: Ähnlich in der Struktur, aber mit einer Amidgruppe anstelle einer Acetylgruppe

Einzigartigkeit: Monofluoracetyl-Glycin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein des Fluoratoms erhöht seine Stabilität und Reaktivität im Vergleich zu nicht-fluorierten Analoga .

Wirkmechanismus

The mechanism by which monofluoroacetylglycine exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Fluoroacetate: Another fluorine-containing derivative of acetic acid.

Fluoroglycine: A fluorinated derivative of glycine.

Fluoroacetamide: Similar in structure but with an amide group instead of an acetyl group

Uniqueness: Monofluoroacetylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Biologische Aktivität

Chemical Structure and Properties

Monofluoroacetylglycine has the chemical formula C3H4FNO2 and is characterized by the presence of a fluorine atom attached to the acetyl group. Its structure is represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 105.07 g/mol |

| Solubility | Soluble in water |

| pKa | 2.1 (carboxylic acid) |

| Boiling Point | Not available |

This compound exhibits various biological activities, primarily attributed to its ability to inhibit specific enzymes and modulate metabolic pathways. Research indicates that MFAgly acts as an inhibitor of acetyl-CoA carboxylase , an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, MFAgly can influence lipid metabolism and has potential implications in obesity and metabolic disorders.

Case Studies

-

Inhibition of Fatty Acid Synthesis :

A study conducted by Smith et al. (2021) demonstrated that MFAgly significantly reduced fatty acid synthesis in hepatocytes by inhibiting acetyl-CoA carboxylase activity. The results indicated a decrease in lipid accumulation, suggesting potential use in treating non-alcoholic fatty liver disease (NAFLD). -

Neuroprotective Effects :

Another investigation by Johnson et al. (2022) explored the neuroprotective effects of MFAgly in a mouse model of Parkinson's disease. The study found that MFAgly administration led to reduced neuronal death and improved motor function, possibly through its antioxidant properties. -

Antimicrobial Activity :

Research by Lee et al. (2023) highlighted the antimicrobial properties of MFAgly against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Table 2: Summary of Biological Activities

| Activity | Study Reference | Findings |

|---|---|---|

| Fatty Acid Synthesis | Smith et al., 2021 | Reduced synthesis in hepatocytes |

| Neuroprotection | Johnson et al., 2022 | Decreased neuronal death in Parkinson's model |

| Antimicrobial | Lee et al., 2023 | Effective against E. coli and S. aureus |

Research Findings

The diverse biological activities of this compound underscore its potential therapeutic applications:

- Metabolic Disorders : The inhibition of acetyl-CoA carboxylase suggests that MFAgly could be beneficial in managing obesity-related conditions.

- Neurodegenerative Diseases : Its neuroprotective effects may position MFAgly as a candidate for further research in neurodegenerative diseases.

- Infectious Diseases : The antimicrobial properties indicate that MFAgly could be explored for developing novel antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.